
(S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate typically involves the reaction of 4-aminophenylacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl (S)-3-(4-nitrophenyl)-2-methoxypropanoate
- Methyl (S)-3-(4-hydroxyphenyl)-2-methoxypropanoate
- Methyl (S)-3-(4-chlorophenyl)-2-methoxypropanoate
Uniqueness
Methyl (S)-3-(4-aminophenyl)-2-methoxypropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl (2S)-3-(4-aminophenyl)-2-methoxypropanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-10(11(13)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI 键 |
QNSHRHSSSOIJKY-JTQLQIEISA-N |
手性 SMILES |
CO[C@@H](CC1=CC=C(C=C1)N)C(=O)OC |
规范 SMILES |
COC(CC1=CC=C(C=C1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
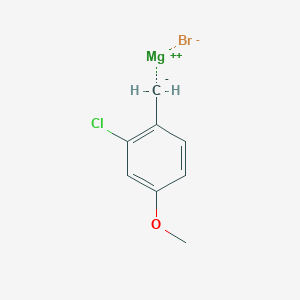


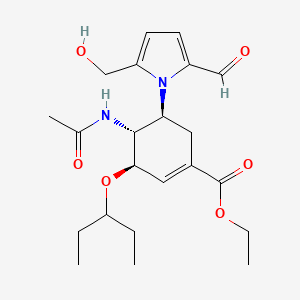
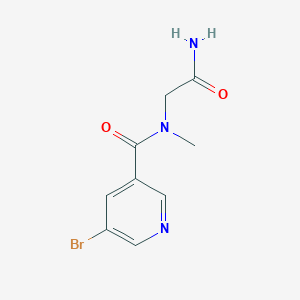
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
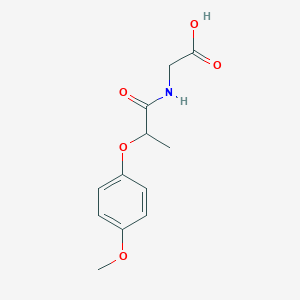
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
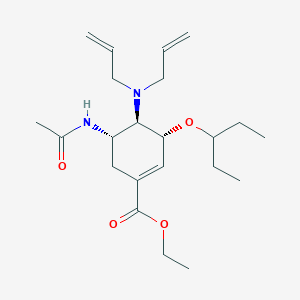
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)
